molecular formula C3H4Br2O B1278775 Bromopropionylbromide CAS No. 7623-16-7

Bromopropionylbromide

Cat. No. B1278775
CAS RN: 7623-16-7
M. Wt: 215.87 g/mol
InChI Key: FRXLFVNGTPQFEJ-UHFFFAOYSA-N
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Description

Bromopropionylbromide, also known as 2-Bromopropionyl bromide, is an organic compound with the linear formula CH3CHBrCOBr . It has a molecular weight of 215.87 . It is a light yellow liquid .


Synthesis Analysis

Bromopropionylbromide has been used in the synthesis of cellulose macroinitiator via direct acylation of cellulose in ionic liquid 1-allyl-3-methylimidazolium chloride . It has also been used in the preparation of 3-(2-bromopropionyl)-2-oxazolidone derivatives and bromoester terminated poly (3-hexylthiophene) .


Molecular Structure Analysis

The molecular structure of Bromopropionylbromide can be represented as CH3CHBrCOBr . The InChI key for Bromopropionylbromide is ILLHORFDXDLILE-UHFFFAOYSA-N .


Chemical Reactions Analysis

Bromopropionylbromide has been used in the synthesis of cellulose macroinitiator via direct acylation of cellulose in ionic liquid 1-allyl-3-methylimidazolium chloride .


Physical And Chemical Properties Analysis

Bromopropionylbromide is a light yellow liquid . It has a boiling point of 48-50 °C/10 mmHg, a density of 2.061 g/mL at 25 °C, a vapor density of 7.5 (vs air), and a vapor pressure of 1.3 mm Hg at 20 °C . It has a refractive index of n 20/D 1.518 . It is miscible with trichloromethane, diethyl ether, benzene, and acetone .

Scientific Research Applications

Bromodomains: Structure, Function, and Pharmacology

Bromodomains, related to bromopropionylbromide, are significant in the field of epigenetics, specifically in reading histone acetylation involved in chromatin remodeling and transcriptional regulation. These domains are integral to various proteins and have gained attention as potential targets for treating diseases like cancer, inflammation, and cardiovascular disease. Small molecule inhibitors targeting these domains, such as JQ1 and I-BET762, have shown promise in treating hematological malignancies and solid tumors, highlighting their therapeutic potential in drug discovery (Ferri, Petosa, & McKenna, 2016).

Bromocriptine: Therapeutic Applications and Safety

Bromocriptine, a sympatholytic dopamine D2 receptor agonist, has diverse bioactivities and is utilized in treating conditions like hyperprolactinemia, Parkinson's disease, acromegaly, prolactinomas, and diabetes. Its long-term treatment shows minimal harmful effects on renal, hepatic, cardiac, or hematologic functions, making it a versatile drug in various therapeutic areas (Naz et al., 2022).

Neurotoxic Effects of 1-Bromopropane

Research into 1-bromopropane, a widely used solvent, reveals its neurotoxic effects. Studies on rats exposed to different concentrations of 1-bromopropane show dose-dependent decreases in neurospecific gamma-enolase, total glutathione, and nonprotein sulfhydryl groups in the cerebrum and cerebellum, along with decreased creatine kinase activity. These findings suggest that 1-bromopropane might primarily cause functional or cellular loss of neurons and highlight the need for caution in its industrial use (Wang et al., 2002).

Bromodomains in Cancer Treatment

Bromodomains are being investigated for their role in cancer treatment. Their ability to read acetylated lysine and regulate gene expression makes them key targets for developing novel therapeutics, especially in oncology. The discovery of specific inhibitors for the BET family of bromodomains has led to significant progress in understanding and targeting these proteins for cancer therapy (Filippakopoulos & Knapp, 2014).

Safety And Hazards

Bromopropionylbromide is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to wash skin thoroughly after handling, not to eat, drink, or smoke when using this product, and to wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

3-bromopropanoyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Br2O/c4-2-1-3(5)6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXLFVNGTPQFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451301
Record name Bromopropionylbromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromopropionylbromide

CAS RN

7623-16-7
Record name Bromopropionylbromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
K Demirelli, E Kaya, M Coşkun, E Bağci - Journal of thermal analysis and …, 2013 - Springer
… Pyperidinocarbonyl ethylbromide was synthesized by the reaction of α-bromopropionylbromide with piperidine as previously reported [32]. A dark brown solid was obtained. …
Number of citations: 7 link.springer.com
N Ahtzaz, MA Abbasi, SZ Siddiqui, S Saleem… - Tropical Journal of …, 2018 - ajol.info
… A variety of aryl amine (4a-l) were treated with 2-bromopropionylbromide to synthesize an array of propanamide (5a-l). Finally, 5-{1-[(4-methylphenyl) sulfonyl]-4-piperidinyl}-1, 3, 4-…
Number of citations: 7 www.ajol.info
LH Sternbach, RI Fryer, O Keller… - Journal of Medicinal …, 1963 - ACS Publications
Results In the various tests for antagonism to reserpine and potentiation of adrenergic agents, the dimethylaminopropyl derivative of each ring system showed optimum activity and was …
Number of citations: 114 pubs.acs.org
G Di Carlo, F Damin, L Armelao, C Maccato… - Applied surface …, 2012 - Elsevier
Surface initiated polymerization (SIP) coupled with reversible addition-fragmentation chain transfer polymerization (RAFT) was used to functionalize microarray glass slides with block …
Number of citations: 20 www.sciencedirect.com
JF Baussard, JL Habib-Jiwan, A Laschewsky… - Polymer, 2004 - Elsevier
… 10.01 g (44.9 mmol) of 2-bromopropionylbromide dissolved in 60 ml of CH 2 Cl 2 were added drop-wise. The resulting two-phase system was stirred vigorously for 10 h. After separation …
Number of citations: 129 www.sciencedirect.com
T Okawara, K Harada - Bulletin of the Chemical Society of Japan, 1973 - journal.csj.jp
The treatment of N-benzylchloroacetamide with sodium hydride resulted in the formation of N,N′-dibenzyldiketopiperazine which was converted to glycine after hydrolysis and …
Number of citations: 7 www.journal.csj.jp
J Helder, J Feijen, SJ Lee… - Die Makromolekulare …, 1986 - research.utwente.nl
Synthetic bioabsorbable polymers, like poly (a-hydroxy acids) and poly (a-amino acids), are of great interest for biomedical applications such as surgical sutures or drug delivery …
Number of citations: 105 research.utwente.nl
MG Kochameshki, A Marjani, M Mahmoudian… - Chemical Engineering …, 2017 - Elsevier
In this study, functionalized grapheme oxide (GO) was utilized as an additive for the preparation of nanocomposite membrane. For growing the polymer chains on the graphene oxide …
Number of citations: 93 www.sciencedirect.com
TÇ Çanak, İE Serhatlı - Proceedings of the World Congress on …, 2015 - avestia.com
The synthesis of polymethylmethacrylate (pMMA) was realized with newly synthesized difunctional initiator, bis [4-(β-(2-bromopropanoate) ethoxy) phenyl] sulphone (BrEPS) in the …
Number of citations: 1 www.avestia.com
S Zhai, J Shang, D Yang, S Wang, J Hu… - Journal of Polymer …, 2012 - Wiley Online Library
A series of ferrocene‐based well‐defined amphiphilic graft copolymers, consisting of hydrophilic poly[poly(ethylene glycol) methyl ether acrylate] (PPEGMEA) backbone and …
Number of citations: 50 onlinelibrary.wiley.com

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